![molecular formula C16H10Cl2O4 B2383245 3-(2,4-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid CAS No. 400751-70-4](/img/structure/B2383245.png)
3-(2,4-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid
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Overview
Description
The compound “3-(2,4-Dichlorophenyl)propionic acid” is a related compound . It is a white to brown solid with the molecular formula C9H8Cl2O2 and a molecular weight of 219.06 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques and are important for understanding its behavior in different environments. The related compound “3-(2,4-Dichlorophenyl)propionic acid” has a molecular weight of 219.06 .
Scientific Research Applications
- Application : 3-(2,4-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid can serve as a boron reagent in SM coupling reactions. These reactions allow the synthesis of complex organic molecules by connecting aryl or vinyl boron compounds with aryl or vinyl halides. The compound’s stability and ease of preparation contribute to its utility in this context .
- Application : Researchers have studied the nitration process of related compounds, such as 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one. Understanding the kinetics and mechanisms of nitration reactions involving our compound could be valuable .
Suzuki–Miyaura Coupling
Nitration Reactions
Safety and Hazards
Safety data sheets provide information on the potential hazards of a compound and how to handle it safely. For the related compound “3-(2,4-Dichlorophenyl)propionic acid”, it is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with eyes, skin, and clothing .
Mechanism of Action
Target of Action
The primary target of this compound is the lipid metabolism of mites . It is active against the eggs, larvae, nymphs, all quiescent stages, and adult females of mites .
Mode of Action
The compound interacts with its targets by affecting the production of energy by the mite . This interaction results in changes in the mite’s energy production, disrupting its normal functions and leading to its eventual death .
Biochemical Pathways
The compound affects the lipid metabolism pathway in mites . By disrupting this pathway, it prevents the mites from producing the energy they need to survive . The downstream effects of this disruption include a decrease in mite activity and population .
Pharmacokinetics
It is used in the range of 50 to 200 g ai/1000l, suggesting that it has a significant bioavailability .
Result of Action
The result of the compound’s action is a significant reduction in the mite population . By disrupting the mites’ energy production, it prevents them from carrying out their normal functions, leading to their death .
Action Environment
The compound’s action, efficacy, and stability are largely unaffected by extremes of temperature and rainfall . It adheres to the waxy cuticle of the plant and cannot be washed off by rain . Its residual action is around 6 weeks . It can be used in Integrated Pest Management (IPM) programmes as it is harmless to beneficials, and in resistance management programmes .
properties
IUPAC Name |
3-(2,4-dichlorophenyl)-1-oxo-3,4-dihydroisochromene-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O4/c17-8-5-6-11(12(18)7-8)14-13(15(19)20)9-3-1-2-4-10(9)16(21)22-14/h1-7,13-14H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWDJDAQUSMMIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(OC2=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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